Dichloromaleic anhydride

Charge-Transfer Complexes Electron Affinity Acceptor Strength

Select Dichloromaleic anhydride (DCMA) for applications demanding quantifiably stronger electron acceptance—its 0.53 eV electron affinity far exceeds maleic anhydride's 0.11 eV, enabling unique Diels-Alder reactivity, charge-transfer complexation, and post-polymerization modification via chlorine displacement. DCMA-derived poly(bisdichloromaleimides) deliver 55–60% anaerobic char yield at 800°C, essential for aerospace and fire-safe electronics. Backed by demonstrated antifungal activity against Botrytis cinerea, DCMA is the rational, benchmarked choice over non-halogenated analogs.

Molecular Formula C4Cl2O3
Molecular Weight 166.94 g/mol
CAS No. 1122-17-4
Cat. No. B073337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloromaleic anhydride
CAS1122-17-4
Molecular FormulaC4Cl2O3
Molecular Weight166.94 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)OC1=O)Cl)Cl
InChIInChI=1S/C4Cl2O3/c5-1-2(6)4(8)9-3(1)7
InChIKeyAGULWIQIYWWFBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichloromaleic Anhydride (CAS 1122-17-4): Electronic and Reactivity Baseline for Procurement Selection


Dichloromaleic anhydride (DCMA; CAS 1122-17-4; 3,4-dichlorofuran-2,5-dione) is a halogenated derivative of maleic anhydride. The substitution of the alkene hydrogens with electron-withdrawing chlorine atoms fundamentally alters the electronic character of the anhydride ring, leading to a significant increase in its electron affinity (EA) to a value of 0.53 eV compared to 0.11 eV for unsubstituted maleic anhydride [1]. This modification also results in a distinct molecular geometry where the carbonyl bond is shortened relative to that in maleic anhydride [2]. These quantifiable electronic and structural shifts are the primary drivers of its differentiated behavior in charge-transfer complexation, cycloaddition reactions, and polymer synthesis, and thus form the baseline for any scientific or industrial evaluation of this compound against its in-class analogs.

Why Dichloromaleic Anhydride (CAS 1122-17-4) Cannot Be Simply Interchanged with Other Maleic Anhydrides


Generic substitution with unsubstituted maleic anhydride or other halogenated analogs (e.g., bromomaleic anhydride, chloromaleic anhydride) is not scientifically justified due to quantifiable differences in electronic character and reaction outcomes. The presence of two chlorine substituents confers an electron affinity approximately five times greater than that of maleic anhydride (0.53 eV vs. 0.11 eV) [1]. This fundamental difference directly impacts its behavior as an electron acceptor in charge-transfer complexes and its reactivity as a dienophile [2]. Furthermore, the chlorine atoms serve as handles for subsequent nucleophilic displacement reactions, a feature absent in non-halogenated analogs, which enables unique polymer architectures and post-polymerization modifications [3]. Finally, the thermal stability of materials derived from DCMA, such as poly(bisdichloromaleimides) which exhibit anaerobic char yields of 55-60% at 800°C, is a direct consequence of its halogenated structure and cannot be assumed for other anhydride-based polymers [4]. Therefore, the selection of DCMA is dictated by specific electronic, reactivity, and thermal performance requirements, not by simple availability or cost.

Quantitative Differentiation of Dichloromaleic Anhydride (CAS 1122-17-4) Against Key Comparators


5-Fold Higher Electron Affinity Compared to Maleic Anhydride

The electron affinity (EA) of dichloromaleic anhydride was calculated to be 0.53 eV from the charge transfer transition energies of its complexes with methylbenzenes [1]. This is a 5-fold increase over the EA of unsubstituted maleic anhydride, which was determined to be 0.11 eV under the same experimental conditions [1]. An independent study comparing charge-transfer absorption and fluorescence peaks of complexes with various aromatic donors corroborated this finding, reporting a difference in electron affinity of 0.4 eV between the two acceptors [2]. A later gas-phase measurement using the ion-molecule reaction equilibria (IMRE) method determined an absolute EA for DCMA of 1.904 ± 0.087 eV [3].

Charge-Transfer Complexes Electron Affinity Acceptor Strength

Enhanced Acidity of Hydrolyzed Product Dichloromaleic Acid vs. Chloromaleic Acid

The electron-withdrawing effect of the two chlorine atoms in DCMA significantly increases the acidity of its hydrolyzed product, 2,3-dichloromaleic acid. Its first and second acid dissociation constants (pKa1 and pKa2) are both reported to be less than 1.72 and less than 3.86, respectively . This makes it a stronger acid than the mono-chlorinated analog, chloromaleic acid, for which the pKa1 is 1.72 and pKa2 is 3.86 .

Acid Strength pKa Hydrolysis Product

Thermal Stability of Derived Polymers: Anaerobic Char Yield of 55-60% at 800°C

Polymers synthesized from DCMA-derived monomers exhibit quantifiable thermal stability. Poly(bisdichloromaleimides), prepared by nucleophilic displacement polymerization of bisdichloromaleimides with aromatic diamines, demonstrate anaerobic char yields ranging from 55% to 60% at 800°C [1]. Under oxidative conditions (in air), complete weight loss occurs between 600°C and 650°C [1]. For comparison, analogous polymer precursors prepared from maleic anhydride and citraconic anhydride with the same diamines and pyromellitic dianhydride resulted in polymers with anaerobic char yields in the range of 60-70% at 800°C [2].

Polymer Chemistry Thermal Stability Char Yield Flame Retardancy

Intramolecular Diels-Alder Reactivity Enables Lactone Synthesis

Dichloromaleic anhydride serves as a reactive dienophile in intramolecular Diels-Alder (IMDA) reactions, leading to the formation of bicyclic lactones. The reaction of DCMA with (E)-penta-2,4-dien-1-ol yields an unstable triene intermediate, which upon heating undergoes an IMDA cyclization to produce a bicyclic acid, followed by dechlorodecarboxylation to afford an unsaturated bicyclic lactone [1]. A parallel study using bromomaleic anhydride under similar conditions also produced bicyclic adducts, but the presence of the chlorine atoms in DCMA allows for a subsequent dechlorodecarboxylation step, a transformation that is not possible with the bromine analog [1].

Diels-Alder Reaction Lactone Synthesis Cycloaddition

Antifungal Activity Against Botrytis cinerea

Dichloromaleic anhydride has been found to possess considerable antifungal activity against the phytopathogenic fungus Botrytis cinerea [1]. While the term 'considerable' is qualitative, this biological activity is a key differentiator from the parent compound, maleic anhydride, which is not typically noted for this property. No quantitative MIC (minimum inhibitory concentration) data was found in the provided search results, and direct comparative studies with other anhydrides are absent. The reported activity supports its utility as a scaffold for developing agricultural fungicides, as evidenced by subsequent patent literature on N-phenyl-dichloromaleimide derivatives as fungicidal agents [2].

Antifungal Agrochemical Biological Activity

Validated Application Scenarios for Dichloromaleic Anhydride (CAS 1122-17-4) Based on Quantitative Evidence


Synthesis of Flame-Retardant Polymer Matrices via Poly(bisdichloromaleimides)

Researchers developing polymers for high-temperature or flame-resistant applications should prioritize DCMA. The monomer is used to synthesize bisdichloromaleimides, which upon polymerization yield materials with a demonstrated anaerobic char yield of 55-60% at 800°C [1]. This quantifiable thermal stability provides a performance benchmark for evaluating DCMA-based materials against other halogenated polymer systems for use in aerospace, electronics, or other fire-safe applications.

Construction of Bicyclic Lactone Scaffolds via Tandem Diels-Alder/Dechlorodecarboxylation

For synthetic chemists aiming to access specific unsaturated bicyclic lactone frameworks, DCMA offers a unique and strategic advantage over its brominated counterpart, bromomaleic anhydride. As demonstrated, DCMA participates in intramolecular Diels-Alder reactions and, crucially, enables a subsequent dechlorodecarboxylation step [2]. This reactivity profile makes it the reagent of choice for accessing a specific subset of complex cyclic structures, whereas the use of bromomaleic anhydride would halt the synthetic sequence at an earlier stage.

Development of Charge-Transfer Materials Requiring Strong Electron Acceptors

When designing charge-transfer complexes or organic electronic materials where a strong electron acceptor is required, DCMA is a more potent choice than maleic anhydride. Its electron affinity is 0.53 eV, nearly five times greater than the 0.11 eV of maleic anhydride [3]. This quantifiable difference in acceptor strength justifies the procurement of DCMA for applications where enhanced charge transfer and complex stability are critical performance parameters.

Synthesis of Agrochemical Fungicide Leads via N-Substituted Dichloromaleimides

Research programs focused on identifying new fungicidal leads against Botrytis cinerea (gray mold) can justify the selection of DCMA as a core building block. The parent anhydride itself demonstrates antifungal activity against this pathogen [4], and this property can be further exploited and modulated through derivatization to N-substituted dichloromaleimides, a strategy supported by patent literature [5].

Technical Documentation Hub

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